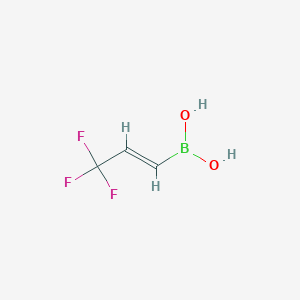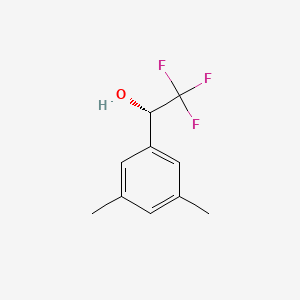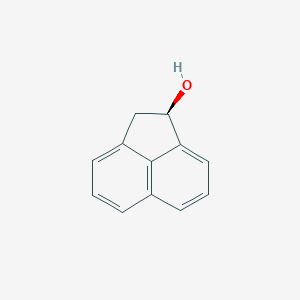
(R)-1,2-Dihydroacenaphthylen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1,2-Dihydroacenaphthylen-1-ol is an organic compound that belongs to the class of acenaphthene derivatives It is characterized by the presence of a hydroxyl group attached to the first carbon of the dihydroacenaphthylene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,2-Dihydroacenaphthylen-1-ol typically involves the reduction of acenaphthenequinone using chiral catalysts to achieve the desired enantiomeric form. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a chiral ligand to ensure the formation of the ®-enantiomer. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of ®-1,2-Dihydroacenaphthylen-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
®-1,2-Dihydroacenaphthylen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Acenaphthenequinone
Reduction: Dihydroacenaphthene derivatives
Substitution: Various substituted acenaphthene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
®-1,2-Dihydroacenaphthylen-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-1,2-Dihydroacenaphthylen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. Additionally, the aromatic structure of the compound allows for π-π interactions with other aromatic systems, which can play a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acenaphthene: A parent compound without the hydroxyl group.
Acenaphthenequinone: An oxidized form of acenaphthene.
1,2-Dihydroacenaphthylene: A similar compound without the hydroxyl group.
Uniqueness
®-1,2-Dihydroacenaphthylen-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.
This detailed article provides a comprehensive overview of ®-1,2-Dihydroacenaphthylen-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H10O |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(1R)-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2/t11-/m1/s1 |
InChI-Schlüssel |
MXUCIEHYJYRTLT-LLVKDONJSA-N |
Isomerische SMILES |
C1[C@H](C2=CC=CC3=C2C1=CC=C3)O |
Kanonische SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea](/img/structure/B12963889.png)
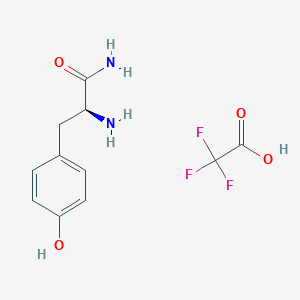
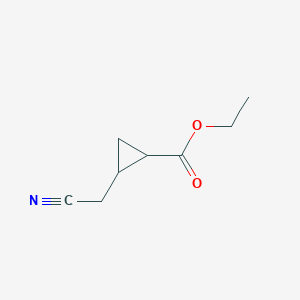
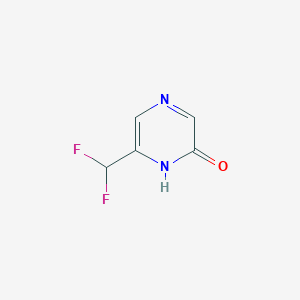
![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)
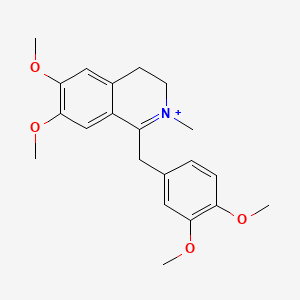
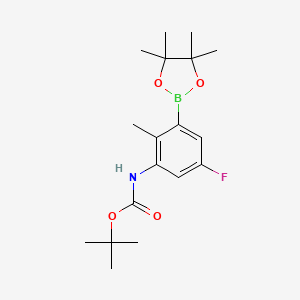
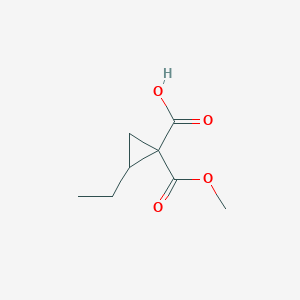
![tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12963934.png)
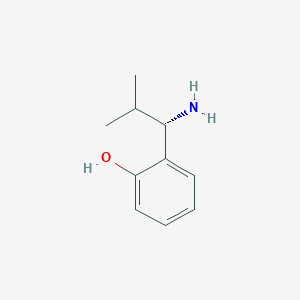
![3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)
